[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Costa et al. (2021) focuses on the application of imidazole derivative molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), in the corrosion inhibition of carbon steel in acidic medium. The study compares METH with other derivatives, revealing that the corrosion inhibition efficiency varies among these molecules, with METH showing significant effectiveness. Quantum chemical calculations and Monte Carlo method simulations were utilized to understand the correlation between molecular properties and corrosion inhibition efficiency, highlighting the importance of molecule polarity over corrosion inhibition of carbon steel (Costa et al., 2021).
Synthetic Methodologies
Several studies have developed synthetic routes and applications for imidazole derivatives. For instance, Ohta et al. (1987) prepared (1-Methyl-1H-imidazol-2-yl) methanol derivatives, showcasing a synthetic pathway for these compounds from carbonyl compounds. These derivatives serve as precursors for further chemical transformations, representing a versatile tool in organic synthesis (Ohta et al., 1987).
Catalysis
Research by Sarki et al. (2021) outlines the utilization of methanol as both a C1 synthon and H2 source for selective N-methylation of amines. The study employs ruthenium chloride as a catalyst, demonstrating a cost-effective and environmentally friendly method for the synthesis of N-methylated products and highlighting the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).
Material Sciences
In material sciences, Zheng Wen-yao (2012) synthesized a Zn^2+ fluorescent probe using derivatives of (1H-benzo[d]imidazol-2-yl)methanol. The study explores the UV and fluorescence properties of the end product, demonstrating its potential in coordination with Zn^2+, resulting in strong fluorescence. This application highlights the role of imidazole derivatives in developing materials with specific fluorescence properties (Zheng Wen-yao, 2012).
Fluorescence Studies
Tamuly et al. (2006) investigated the fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores, providing insights into the solvent-dependent fluorescence emission and interaction with polyhydroxy compounds. This research underscores the significance of (1H-benzo[d]imidazol-2-yl)methanol derivatives in studying fluorescence properties and their modulation through chemical interactions (Tamuly et al., 2006).
Mechanism of Action
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Properties
IUPAC Name |
[1-(3-phenylpropyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,20H,6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELEBVKTYNSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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